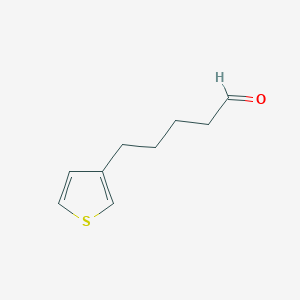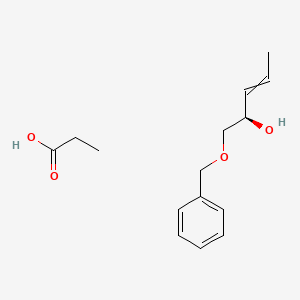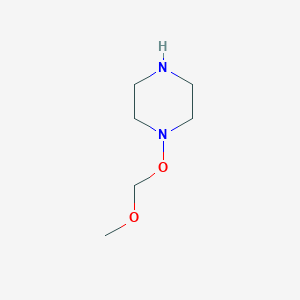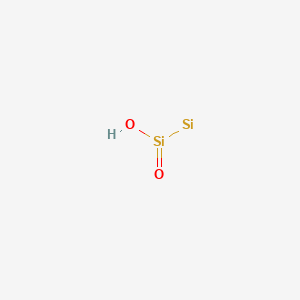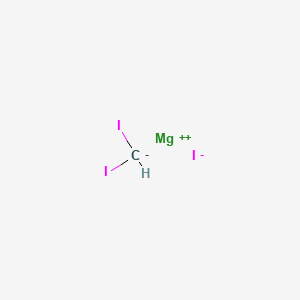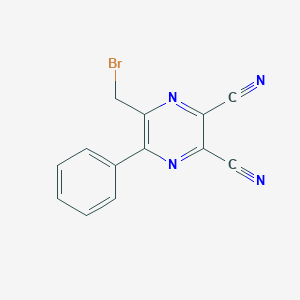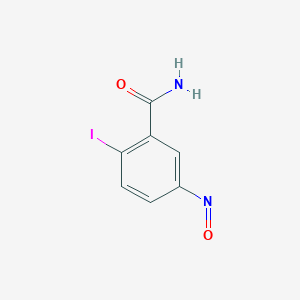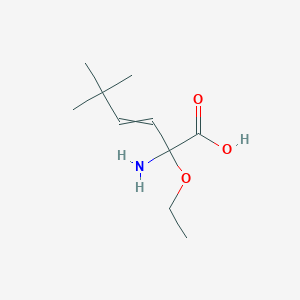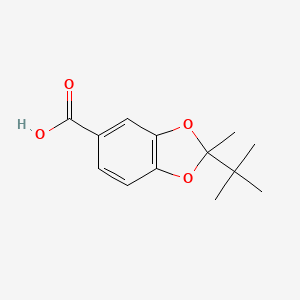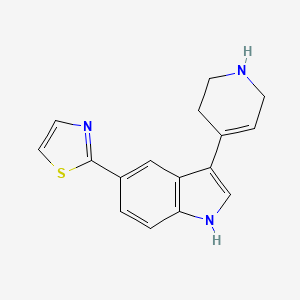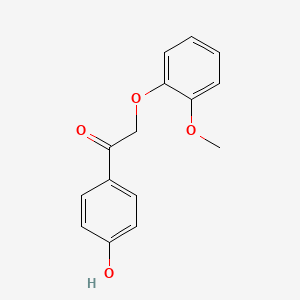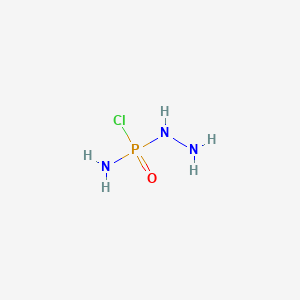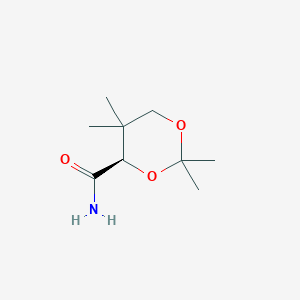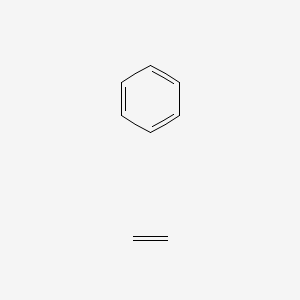
Benzene.ethylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene.ethylene, commonly known as ethylbenzene, is an organic compound with the chemical formula C6H5CH2CH3. It is a highly flammable, colorless liquid with an odor similar to gasoline. This monocyclic aromatic hydrocarbon is significant in the petrochemical industry as a precursor to styrene, which is used to produce polystyrene, a common plastic material .
準備方法
Synthetic Routes and Reaction Conditions
Ethylbenzene is primarily synthesized through the alkylation of benzene with ethylene. This reaction is typically carried out in the presence of a zeolite catalyst, which facilitates the reaction under high pressure and temperature conditions . The reaction can be represented as follows:
C6H6+C2H4→C6H5CH2CH3
Industrial Production Methods
In industrial settings, the production of ethylbenzene involves a continuous process where benzene and ethylene are fed into a reactor containing a zeolite catalyst. The reaction occurs in the gas phase at high temperatures (around 300-400°C) and pressures (1-2 MPa). The process also includes a recycling loop to recover unreacted benzene and a separation unit to isolate ethylbenzene from by-products .
化学反応の分析
Types of Reactions
Ethylbenzene undergoes several types of chemical reactions, including:
Oxidation: Ethylbenzene can be oxidized to form acetophenone and benzoic acid.
Reduction: Reduction of ethylbenzene can yield ethylcyclohexane.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Acetophenone, benzoic acid.
Reduction: Ethylcyclohexane.
Substitution: Nitroethylbenzene, sulfoethylbenzene, chloroethylbenzene.
科学的研究の応用
Ethylbenzene has various applications in scientific research and industry:
Chemistry: Used as a solvent and as an intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor to pharmaceuticals.
Industry: Primarily used in the production of styrene, which is then polymerized to form polystyrene, a widely used plastic
作用機序
The mechanism of ethylbenzene’s action involves its alkylation reaction with benzene. This process can follow either a stepwise or concerted mechanism, both catalyzed by zeolites. In the stepwise mechanism, ethylene is first protonated to form a surface ethyoxyl species, which then reacts with benzene to form ethylbenzene. The concerted mechanism involves the simultaneous interaction of benzene, ethylene, and the catalyst .
類似化合物との比較
Ethylbenzene can be compared with other similar compounds such as:
Toluene (C6H5CH3): Similar in structure but with a methyl group instead of an ethyl group.
Styrene (C6H5CH=CH2): Produced from ethylbenzene through dehydrogenation.
Xylene (C6H4(CH3)2): Contains two methyl groups attached to the benzene ring.
Ethylbenzene is unique due to its role as a precursor to styrene, making it crucial in the production of polystyrene .
特性
CAS番号 |
264146-42-1 |
|---|---|
分子式 |
C8H10 |
分子量 |
106.16 g/mol |
IUPAC名 |
benzene;ethene |
InChI |
InChI=1S/C6H6.C2H4/c1-2-4-6-5-3-1;1-2/h1-6H;1-2H2 |
InChIキー |
SYWDWCWQXBUCOP-UHFFFAOYSA-N |
正規SMILES |
C=C.C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15164402.png)
